cis-2-Vinyl-1,3-dioxolane-4-methanol

Radical Polymerization Photopolymerization Kinetics

cis-2-Vinyl-1,3-dioxolane-4-methanol (CAS 16081-26-8) is a chiral cyclic acetal featuring a 1,3-dioxolane ring with a vinyl group at the 2-position and a hydroxymethyl group at the 4-position in a defined cis configuration. Its molecular formula is C6H10O3 and it has a molecular weight of 130.14 g/mol.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 16081-26-8
Cat. No. B098564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-Vinyl-1,3-dioxolane-4-methanol
CAS16081-26-8
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESC=CC1OCC(O1)CO
InChIInChI=1S/C6H10O3/c1-2-6-8-4-5(3-7)9-6/h2,5-7H,1,3-4H2/t5-,6+/m1/s1
InChIKeyJMAUXGPDSZGZAJ-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-2-Vinyl-1,3-dioxolane-4-methanol (CAS 16081-26-8): A Chiral Bifunctional Monomer for Controlled Polymer Architectures


cis-2-Vinyl-1,3-dioxolane-4-methanol (CAS 16081-26-8) is a chiral cyclic acetal featuring a 1,3-dioxolane ring with a vinyl group at the 2-position and a hydroxymethyl group at the 4-position in a defined cis configuration [1]. Its molecular formula is C6H10O3 and it has a molecular weight of 130.14 g/mol [2]. This compound serves as a versatile building block in organic synthesis and polymer chemistry, offering both a polymerizable vinyl moiety and a reactive hydroxyl handle within a single, stereochemically defined framework .

Chiral Monomer

Defined cis-configuration enables tacticity-controlled polymer studies

Dual Reactive Handles

Vinyl and hydroxymethyl groups support network and graft copolymer synthesis

Post-Functionalization

Free hydroxyl allows post-polymerization modification without additional protection steps

Why cis-2-Vinyl-1,3-dioxolane-4-methanol Cannot Be Replaced by Generic Dioxolane Analogs


Generic substitution of cis-2-vinyl-1,3-dioxolane-4-methanol with other dioxolane monomers fails due to the compound's specific combination of a cis-configuration, a vinyl polymerization handle, and a free hydroxymethyl group. This trifunctional architecture imparts a unique polymerization behavior [1] and enables subsequent post-polymerization modifications that are impossible with simpler analogs like 2-vinyl-1,3-dioxolane (which lacks the hydroxyl group) [2] or non-vinylic dioxolanes (which lack polymerizability) [3]. Furthermore, the cis-stereochemistry defines the spatial orientation of the functional groups, directly influencing the resulting polymer's tacticity and material properties compared to its trans isomer .

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2-Vinyl-1,3-dioxolane lacks the hydroxyl group; post-polymerization modification and crosslinking capacity may be limited.

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Non-vinylic dioxolanes cannot undergo radical polymerization; chain-growth mechanisms are not directly accessible.

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The trans isomer yields a different polymer tacticity; stereoregularity-dependent material properties may shift.

cis-2-Vinyl-1,3-dioxolane-4-methanol: Quantitative Differentiation Evidence vs. Key Analogs


Enhanced Polymerization Rate vs. Non-Hydroxylated Analog 2-Vinyl-1,3-dioxolane (VDO)

The presence of the 4-hydroxymethyl group in cis-2-vinyl-1,3-dioxolane-4-methanol (VHDO) significantly accelerates photopolymerization kinetics compared to the non-hydroxylated analog 2-vinyl-1,3-dioxolane (VDO) [1]. This differentiation is critical for applications requiring rapid curing or higher monomer conversion.

Polymerization Rate
Reported
cis-VHDOVDO
Supports faster curing time context
Data to verify (qualitative comparison; photopolymerization, 40°C)
Radical Polymerization Photopolymerization Kinetics

Lower Polymer Molecular Weight vs. Non-Hydroxylated Analog 2-Vinyl-1,3-dioxolane (VDO)

Despite a faster polymerization rate, poly(cis-2-vinyl-1,3-dioxolane-4-methanol) (PVHDO) exhibits a lower molecular weight compared to poly(2-vinyl-1,3-dioxolane) (PVDO) due to degradative chain transfer involving the allylidene group [1]. This behavior is advantageous when lower molecular weight polymers or oligomers are desired.

Molecular Weight
Reported
cis-VHDOVDO
Supports oligomer and reactive diluent synthesis context
Data to verify (qualitative; chain transfer involved)
Polymer Characterization Chain Transfer Molecular Weight Control

Stereochemical Control: Defined cis-Configuration vs. trans Isomer

As a chiral molecule with a defined cis-configuration at the dioxolane ring [1], cis-2-vinyl-1,3-dioxolane-4-methanol enables the synthesis of polymers with controlled tacticity and potentially unique optical properties . Its trans isomer (CAS 16081-27-9) possesses a different spatial arrangement, leading to distinct polymer microstructures and physical properties .

Stereochemical Control
Class-level inference
cis configuration defines spatial orientation of functional groups; trans isomer differs
Supports tacticity-control and chiral material studies
Inferred from monomer structure; experimental tacticity data to verify
Stereochemistry Chiral Monomers Tacticity

Bifunctionality vs. Mono-functional Analogs: Vinyl and Hydroxymethyl Groups

cis-2-Vinyl-1,3-dioxolane-4-methanol possesses both a polymerizable vinyl group and a reactive hydroxymethyl group, enabling dual curing mechanisms or post-polymerization functionalization [1]. In contrast, 2-vinyl-1,3-dioxolane (CAS 3984-22-3) only offers a vinyl group, while 4-hydroxymethyl-2-methyl-1,3-dioxolane (CAS 3773-93-1) lacks a polymerizable vinyl moiety, limiting their utility in creating functional polymers [2][3].

Reactive Handles
Class-level inference
2 handlesvs1 handle in analogs
Enables graft, network, and post-functionalized architectures
Inferred from bifunctional structure; application-specific efficiency to validate
Bifunctional Monomer Post-polymerization Modification Network Formation

cis-2-Vinyl-1,3-dioxolane-4-methanol: Recommended Applications Based on Quantitative Evidence


Rapid-Cure UV Coatings and Adhesives

Utilize cis-2-vinyl-1,3-dioxolane-4-methanol in UV-curable formulations where a faster polymerization rate (as demonstrated in photopolymerization studies [1]) is critical for high-throughput manufacturing. The accelerated kinetics reduce line time and energy consumption in industrial coating processes.

Controlled Molecular Weight Polymer Synthesis

Employ cis-2-vinyl-1,3-dioxolane-4-methanol as a monomer for synthesizing low-to-medium molecular weight polymers or oligomers. The inherent chain transfer behavior (evidenced by lower molecular weight compared to VDO [1]) can be exploited to produce reactive diluents, plasticizers, or macroinitiators without the need for external chain transfer agents.

Stereoregular Polymer Architectures for Chiral Applications

Leverage the defined cis-stereochemistry of this monomer [2] to construct polymers with controlled tacticity. Such stereoregular polymers are essential for applications in enantioselective separations, chiral stationary phases for chromatography, and as scaffolds for asymmetric catalysis .

Functional Polymer Networks and Post-Modification Scaffolds

Incorporate cis-2-vinyl-1,3-dioxolane-4-methanol into polymer backbones via its vinyl group, while retaining the hydroxymethyl functionality for subsequent modifications. This bifunctionality [3] enables the creation of advanced materials like graft copolymers, stimuli-responsive hydrogels, and biomaterial coatings through post-polymerization conjugation reactions.

Application
Selection Property
Validation Focus
UV-cure polymer formulation studies
Polymerization kinetics context
Cure-time assessment under irradiation
Oligomer synthesis for reactive diluents
Molecular weight control mechanism
Chain-transfer behavior evaluation
Chiral stationary phase development
Stereochemical configuration control
Tacticity and optical activity assessment
Post-functionalization scaffold synthesis
Bifunctional monomer utility
Grafting efficiency and crosslinking density review

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